Physicochemical Differentiation: Predicted Boiling Point and Density vs. Isomeric and Non-Fluorinated Analogs
6,8-Difluoroisoquinoline exhibits a predicted boiling point of 251.4 ± 20.0 °C and a predicted density of 1.319 ± 0.06 g/cm³ . In contrast, its regioisomer 6,7-difluoroisoquinoline has a predicted boiling point of 261.5 ± 20.0 °C and a predicted density of 1.3 ± 0.1 g/cm³ [1]. Non-fluorinated isoquinoline has a reported boiling point of 242-243 °C and a density of 1.099 g/mL . These differences, while modest, are consequential for purification strategies (e.g., distillation, chromatography) and handling in automated synthesis platforms .
| Evidence Dimension | Physicochemical Properties (Predicted Boiling Point and Density) |
|---|---|
| Target Compound Data | Predicted BP: 251.4 ± 20.0 °C; Predicted Density: 1.319 ± 0.06 g/cm³ |
| Comparator Or Baseline | 6,7-Difluoroisoquinoline (Predicted BP: 261.5 ± 20.0 °C; Density: 1.3 ± 0.1 g/cm³); Isoquinoline (BP: 242-243 °C; Density: 1.099 g/mL) |
| Quantified Difference | 6,8-isomer has a ~10 °C lower predicted BP than 6,7-isomer; ~9 °C higher BP than isoquinoline; Density is ~20% higher than isoquinoline |
| Conditions | Predicted data from ACD/Labs Percepta Platform and vendor reports; Isoquinoline data from experimental literature |
Why This Matters
These property differences directly impact purification and formulation workflows, preventing unanticipated losses or failures in automated synthesis.
- [1] BOC Sciences. (n.d.). 6,7-Difluoroisoquinoline (CAS 1202006-80-1). BOC Sciences. View Source
